molecular formula C22H24FN3O4S B2809870 7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415555-61-0

7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one

Cat. No.: B2809870
CAS No.: 2415555-61-0
M. Wt: 445.51
InChI Key: NLYGGQDVNDOXKH-UHFFFAOYSA-N
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Description

7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one is a synthetic organic compound with the molecular formula C22H24FN3O4S. This compound is characterized by its complex structure, which includes a quinazolinone core, a fluorine atom, and a sulfonylpiperidine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Sulfonylpiperidine Moiety: The sulfonylpiperidine moiety is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazolinone using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoroquinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Sulfonylpiperidine Derivatives: Compounds with similar sulfonylpiperidine moieties but different core structures.

Uniqueness

The uniqueness of 7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

7-fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S/c1-15-11-18(4-6-21(15)30-2)31(28,29)26-9-7-16(8-10-26)13-25-14-24-20-12-17(23)3-5-19(20)22(25)27/h3-6,11-12,14,16H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYGGQDVNDOXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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